2,5-Dichloro-3,4,6-trifluorobenzoic acid

描述

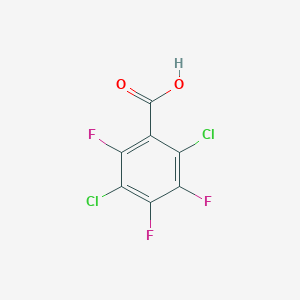

2,5-Dichloro-3,4,6-trifluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₇HCl₂F₃O₂ and a molecular weight of 244.98 g/mol (CAS: 13656-36-5). It is structurally characterized by chlorine atoms at positions 2 and 5 and fluorine atoms at positions 3, 4, and 6 on the benzene ring, with a carboxylic acid group at position 1. This compound is commercially available and stored under dry conditions at 2–8°C .

属性

分子式 |

C7HCl2F3O2 |

|---|---|

分子量 |

244.98 g/mol |

IUPAC 名称 |

2,5-dichloro-3,4,6-trifluorobenzoic acid |

InChI |

InChI=1S/C7HCl2F3O2/c8-2-1(7(13)14)4(10)3(9)6(12)5(2)11/h(H,13,14) |

InChI 键 |

FWCXZCJLPBVQKT-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)C(=O)O |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

1. Pharmaceutical Development

- Antimicrobial Activity : Research indicates that compounds similar to 2,5-Dichloro-3,4,6-trifluorobenzoic acid exhibit moderate antimicrobial properties against various pathogens including Escherichia coli and Candida albicans. This suggests potential applications in developing new antibacterial and antifungal agents .

- Photosensitizers : The compound serves as a critical raw material for synthesizing photosensitizers used in photodynamic therapy (PDT), which is effective in treating certain cancers and skin conditions .

2. Agrochemical Applications

- Herbicides and Pesticides : The compound's unique halogenated structure makes it suitable for developing effective herbicides and pesticides. Its derivatives are often employed to enhance the efficacy of agrochemicals by improving their selectivity and reducing toxicity to non-target organisms .

Case Studies

相似化合物的比较

Structural Isomers and Halogenation Patterns

The compound’s properties are influenced by the positions and types of halogens (Cl, F). Key analogs include:

Key Observations :

- Positional Isomerism: The placement of Cl and F significantly alters physicochemical properties.

- Trifluoromethyl vs. Trifluoro Substitution : The 2,6-dichloro-4-(trifluoromethyl) analog (CAS: 189338-32-7) has a bulkier CF₃ group, increasing molecular weight and likely enhancing lipophilicity compared to the target compound .

Functional Group Variations

The introduction of hydroxyl or methoxy groups modifies bioactivity and stability:

Methoxy groups (e.g., ) may enhance stability against oxidative degradation.

Commercial and Industrial Relevance

- Availability : 2,3,4-Trifluorobenzoic acid (CAS: 61079-72-9) and 2,4,6-trifluorobenzoic acid (CAS: 28314-80-9) are commercially available at >95% purity .

- Regulatory Data : The target compound is classified under UN 1759 (Class 8 hazardous material), requiring careful handling due to its corrosive nature .

常见问题

Q. What are the key challenges in synthesizing 2,5-dichloro-3,4,6-trifluorobenzoic acid, and how can they be addressed?

Synthesis of this compound involves regioselective halogenation and fluorination steps. A common approach includes:

- Halogenation : Using chlorinating agents (e.g., Cl₂ with FeCl₃ catalyst) to introduce chlorine at positions 2 and 4.

- Fluorination : Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) at positions 3, 4, and 5. Challenges include controlling competing side reactions (e.g., over-halogenation) and ensuring regioselectivity. Optimizing reaction temperature (e.g., 0–5°C for fluorination) and stoichiometric ratios can mitigate these issues .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- LC-MS : Confirm molecular weight (MW = 267.53 g/mol) via ESI-MS in negative ion mode.

- NMR : Compare ¹⁹F and ¹H NMR spectra with reference data (e.g., δ ~ -120 ppm for CF groups in ¹⁹F NMR) .

- Purity Standards : Ensure ≥98% purity by integrating HPLC peaks and cross-referencing with CAS registry data (if available) .

Q. What are the critical safety considerations when handling this compound?

- Toxicity : Chlorinated and fluorinated aromatic compounds may exhibit acute toxicity. Refer to SDS for LD₅₀ data (e.g., oral rat LD₅₀ ~500 mg/kg based on analogous compounds) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of fluorine substituents.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric Hindrance : The 3,4,6-trifluoro substitution creates steric bulk, limiting accessibility to the carboxylic acid group.

- Electronic Effects : Electron-withdrawing Cl and F groups activate the benzene ring toward electrophilic attacks but deactivate nucleophilic substitution.

- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites. Validate with kinetic studies using NaN₃ or NH₃ as nucleophiles .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹H NMR chemical shifts (e.g., δ for aromatic protons) may arise from solvent effects or impurities.

- Resolution Strategies :

- Use deuterated DMSO as a solvent for consistent comparisons.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., protease inhibitors)?

- Derivatization Routes :

- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved lipid solubility.

- Amide Formation : Couple with amines (e.g., EDCI/HOBt) to generate bioisosteres of salicylic acid derivatives.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。